o-(4-Amino-benzyl)-hydroxylamin
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Overview
Description
o-(4-Amino-benzyl)-hydroxylamin: is an organic compound that features both amino and hydroxyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of o-nitrobenzyl alcohol: One common method involves the reduction of o-nitrobenzyl alcohol using zinc and hydrochloric acid in an alcoholic solution.
Reduction of anthranilic acid: Another method involves the reduction of anthranilic acid with lithium aluminum hydride.
Industrial Production Methods: Industrial production methods for o-(4-Amino-benzyl)-hydroxylamin typically involve large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various amines, depending on the specific reagents and conditions used.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, oxovanadium complexes.
Reducing agents: Lithium aluminum hydride, zinc and hydrochloric acid.
Substitution reagents: Alkyl halides, nucleophiles.
Major Products:
Oxidation products: Aldehydes, acids.
Reduction products: Primary and secondary amines.
Substitution products: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of o-(4-Amino-benzyl)-hydroxylamin involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
4-Aminobenzyl alcohol: Shares similar functional groups but differs in the position of the amino group.
2-Aminobenzyl alcohol: Another isomer with the amino group in a different position.
4-Nitrobenzyl alcohol: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness:
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
O-[(4-aminophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H10N2O/c8-7-3-1-6(2-4-7)5-10-9/h1-4H,5,8-9H2 |
InChI Key |
PAFXQSVLCPLINR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CON)N |
Origin of Product |
United States |
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